molecular formula C5H5N3O2 B14282308 3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate CAS No. 138647-91-3

3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate

Cat. No.: B14282308
CAS No.: 138647-91-3
M. Wt: 139.11 g/mol
InChI Key: AXPZVMOYJPRJAD-UHFFFAOYSA-N
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Description

3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate is a heterocyclic compound with notable interest in various scientific fields It is characterized by its unique structure, which includes a diazonium group and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate can be achieved through various methods. One common approach involves the Michael reaction of 1-cyanoacetyl-3,5-dimethylpyrazole with 3-(2-chlorophenyl)-2-cyanoacrylamide under mild conditions . This method yields the compound as a mixture of cis and trans diastereomers.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Michael reaction conditions to achieve higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate involves its interaction with molecular targets and pathways. The diazonium group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and processes, making the compound useful for studying and manipulating biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate is unique due to its diazonium group, which imparts distinct chemical reactivity and potential applications. This sets it apart from other similar compounds that may lack this functional group or have different substituents.

Properties

CAS No.

138647-91-3

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

3-diazopiperidine-2,6-dione

InChI

InChI=1S/C5H5N3O2/c6-8-3-1-2-4(9)7-5(3)10/h1-2H2,(H,7,9,10)

InChI Key

AXPZVMOYJPRJAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1=[N+]=[N-]

Origin of Product

United States

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